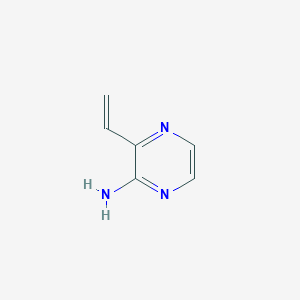
3-Vinylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinylpyrazin-2-amine: is an organic compound that belongs to the class of heterocyclic amines It features a pyrazine ring substituted with an amino group at the 2-position and a vinyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyrazin-2-amine can be achieved through several methods. One common approach involves the reaction of pyrazin-2-amine with acetylene derivatives under specific conditions. For instance, the reaction of pyrazin-2-amine with acetylene in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Vinylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The vinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of alkylated amines.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Vinylpyrazin-2-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals targeting specific enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 3-Vinylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Pyrazin-2-amine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
3-Methylpyrazin-2-amine: Contains a methyl group instead of a vinyl group, leading to different chemical properties.
3-Ethylpyrazin-2-amine: Features an ethyl group, which affects its reactivity and applications.
Uniqueness: 3-Vinylpyrazin-2-amine is unique due to the presence of the vinyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both synthetic and applied chemistry .
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
3-ethenylpyrazin-2-amine |
InChI |
InChI=1S/C6H7N3/c1-2-5-6(7)9-4-3-8-5/h2-4H,1H2,(H2,7,9) |
Clé InChI |
NAPRUFWHHKKWSM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC=CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
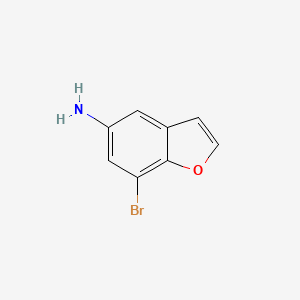

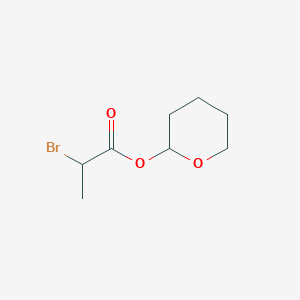
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
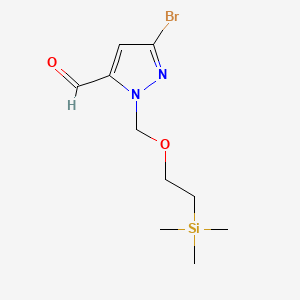
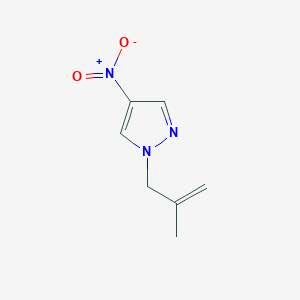
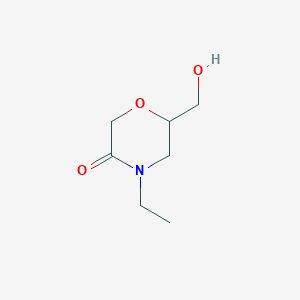
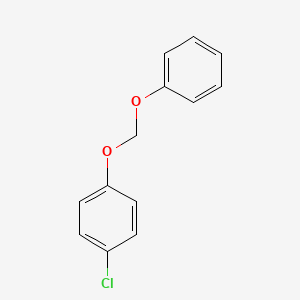
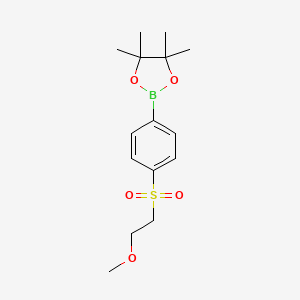
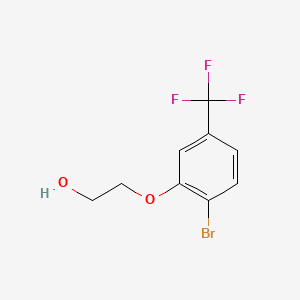
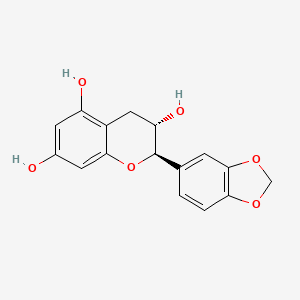
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)
